CDK9 Inhibitory Potency Equal to Variolin B Despite Reduced Structural Complexity
Meriolin 1 inhibits CDK9/cyclin T with an IC50 of 0.026 µM, a value identical to that of the structurally more complex natural product Variolin B (IC50 = 0.026 µM), while being substantially simpler to synthesize [1]. This establishes Meriolin 1 as a synthetically accessible functional mimic of Variolin B for CDK9-targeted applications.
| Evidence Dimension | CDK9/cyclin T inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 0.026 µM |
| Comparator Or Baseline | Variolin B: 0.026 µM; Meridianin A: 2.40 µM; Deoxyvariolin B: 0.041 µM |
| Quantified Difference | Meriolin 1 CDK9 IC50 equals Variolin B; 92-fold more potent than Meridianin A; 1.6-fold more potent than Deoxyvariolin B |
| Conditions | Recombinant CDK9/cyclin T kinase assay; scintillation counting with [γ-33P]ATP; 30 min incubation |
Why This Matters
Researchers requiring a potent CDK9 inhibitor with a synthetically tractable scaffold can select Meriolin 1 over the supply-constrained natural product Variolin B without loss of target potency.
- [1] Bettayeb, K., et al. Meriolins, a new class of cell death inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases. Cancer Res. 2007, 67 (17), 8325–8334. Table 1. View Source
